molecular formula C13H19N3O3S B4847875 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide

2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide

Cat. No. B4847875
M. Wt: 297.38 g/mol
InChI Key: DEFFHDJJVULRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide, also known as CPTH2, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide acts as a selective inhibitor of HDAC6, which is a class IIb HDAC. HDAC6 has been found to be involved in various cellular processes, including cell migration, protein degradation, and microtubule dynamics. Inhibition of HDAC6 by 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide leads to the accumulation of acetylated tubulin, which disrupts microtubule dynamics and inhibits cell migration. 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide has also been found to improve cognitive function and protect against neurodegeneration in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide in lab experiments is its specificity towards HDAC6, which allows for the selective inhibition of this enzyme. This can help in studying the role of HDAC6 in various cellular processes. However, one of the limitations of using 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide. One of the areas of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide. Another area of interest is the investigation of the therapeutic potential of 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits various biochemical and physiological effects, making it a promising candidate for further investigation. The selective inhibition of HDAC6 by 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. The development of more potent and selective HDAC6 inhibitors and the investigation of the therapeutic potential of 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide in various diseases are some of the future directions for research on this compound.

Scientific Research Applications

2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that 2-butyryl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression regulation. HDAC inhibitors have been found to be effective in treating various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

1-(butanoylamino)-3-(2,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-4-5-12(17)15-16-13(20)14-10-7-6-9(18-2)8-11(10)19-3/h6-8H,4-5H2,1-3H3,(H,15,17)(H2,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFFHDJJVULRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butanoyl-N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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